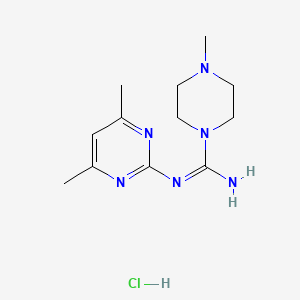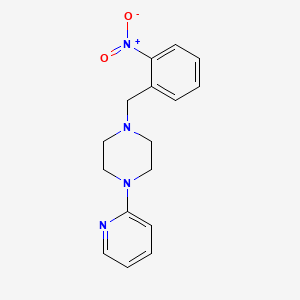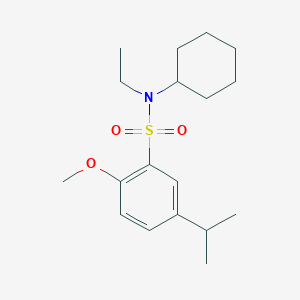![molecular formula C17H18ClNOS B5702268 3-[(4-chlorophenyl)thio]-N-(2,5-dimethylphenyl)propanamide](/img/structure/B5702268.png)
3-[(4-chlorophenyl)thio]-N-(2,5-dimethylphenyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(4-chlorophenyl)thio]-N-(2,5-dimethylphenyl)propanamide, also known as CP-47,497, is a synthetic cannabinoid that acts as a potent agonist of the cannabinoid receptors. It was first synthesized in 1995 by Pfizer, Inc. and has since been used extensively in scientific research to study the cannabinoid receptor system.
Mecanismo De Acción
3-[(4-chlorophenyl)thio]-N-(2,5-dimethylphenyl)propanamide acts as a potent agonist of the cannabinoid receptors, specifically the CB1 receptor. Activation of the CB1 receptor by 3-[(4-chlorophenyl)thio]-N-(2,5-dimethylphenyl)propanamide leads to a variety of downstream effects, including inhibition of adenylyl cyclase, activation of mitogen-activated protein kinase (MAPK), and modulation of ion channels. These effects ultimately lead to the physiological and biochemical effects observed with 3-[(4-chlorophenyl)thio]-N-(2,5-dimethylphenyl)propanamide.
Biochemical and Physiological Effects:
3-[(4-chlorophenyl)thio]-N-(2,5-dimethylphenyl)propanamide has been shown to have a variety of biochemical and physiological effects, including analgesic, anti-inflammatory, and appetite-stimulating effects. It has also been shown to have potential therapeutic applications in the treatment of neurodegenerative diseases such as Parkinson's and Huntington's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-[(4-chlorophenyl)thio]-N-(2,5-dimethylphenyl)propanamide in lab experiments is its potency and specificity for the cannabinoid receptors. This allows for precise and controlled activation of the receptor system. However, one limitation is its potential for off-target effects, as it has been shown to interact with other receptors such as the TRPV1 receptor.
Direcciones Futuras
There are many potential future directions for research involving 3-[(4-chlorophenyl)thio]-N-(2,5-dimethylphenyl)propanamide. One area of interest is its potential therapeutic applications in the treatment of neurodegenerative diseases. Another area of interest is its potential use as a tool for studying the cannabinoid receptor system and its role in various physiological processes. Additionally, further research is needed to fully understand the potential side effects and limitations of using 3-[(4-chlorophenyl)thio]-N-(2,5-dimethylphenyl)propanamide in lab experiments.
Métodos De Síntesis
The synthesis of 3-[(4-chlorophenyl)thio]-N-(2,5-dimethylphenyl)propanamide involves the reaction of 4-chlorothiophenol with 2,5-dimethylphenylacetonitrile in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with 3-chloropropionyl chloride to form the final product.
Aplicaciones Científicas De Investigación
3-[(4-chlorophenyl)thio]-N-(2,5-dimethylphenyl)propanamide has been used extensively in scientific research to study the cannabinoid receptor system. It has been shown to be a potent agonist of both the CB1 and CB2 receptors, with a higher affinity for the CB1 receptor. 3-[(4-chlorophenyl)thio]-N-(2,5-dimethylphenyl)propanamide has been used to study the effects of cannabinoid receptor activation on a variety of physiological processes, including pain, inflammation, and appetite regulation.
Propiedades
IUPAC Name |
3-(4-chlorophenyl)sulfanyl-N-(2,5-dimethylphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNOS/c1-12-3-4-13(2)16(11-12)19-17(20)9-10-21-15-7-5-14(18)6-8-15/h3-8,11H,9-10H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITASSDHNWSPUET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CCSC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-{[(4-methylphenyl)amino]carbonyl}phenyl propionate](/img/structure/B5702202.png)
![N-(5-chloro-2-methylphenyl)-3-[(4-chlorophenyl)thio]propanamide](/img/structure/B5702234.png)

![methyl [4-(2-furoylamino)phenoxy]acetate](/img/structure/B5702255.png)

![4-chloro-N-{[(2-methoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5702276.png)

![1-{[(4-methylphenyl)thio]acetyl}-4-piperidinecarboxamide](/img/structure/B5702288.png)

![N-{[(4-fluoro-3-nitrophenyl)amino]carbonothioyl}-2-phenylacetamide](/img/structure/B5702308.png)

![N-benzyl-2-[(5-benzyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5702317.png)